1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea
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Overview
Description
1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea is an organic compound that belongs to the class of ureas It features a cyclohexyl group attached to the nitrogen atom of the urea moiety, and a pyridin-4-yl ethyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea can be achieved through several methods. One common approach involves the reaction of cyclohexyl isocyanate with 2-(pyridin-4-yl)ethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:
Cyclohexyl isocyanate+2-(pyridin-4-yl)ethylamine→this compound
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous flow systems. The choice of solvent and purification methods, such as recrystallization or chromatography, are also crucial to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the urea moiety.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted urea derivatives with various functional groups replacing the pyridinyl group.
Scientific Research Applications
1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-[2-(pyridin-3-yl)ethyl]urea: Similar structure but with the pyridinyl group at the 3-position.
1-cyclohexyl-3-[2-(pyridin-2-yl)ethyl]urea: Similar structure but with the pyridinyl group at the 2-position.
1-cyclohexyl-3-[2-(pyrimidin-4-yl)ethyl]urea: Similar structure but with a pyrimidinyl group instead of a pyridinyl group.
Uniqueness
1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and selectivity towards certain biological targets. This positional specificity can result in different biological activities and applications compared to its analogs.
Properties
CAS No. |
626222-65-9 |
---|---|
Molecular Formula |
C14H21N3O |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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